N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H12N2O5 and its molecular weight is 336.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Bonding
The compound exhibits a complex structure comprising of a carboxamide group attached to a furan ring, a distorted envelope-shaped 4-oxothiazolidin-3-yl group, and a substituted 6-methyl-4-oxo-4H-chromen-3-yl group. These components are held together by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions. Additionally, the compound's crystal structure shows that the carboxyl group forms a trifurcated hydrogen-bond interaction with other groups within the molecule, contributing to its stability and reactivity (Zhao & Zhou, 2009).
Molecular Synthesis and Structural Analysis
The compound is part of a broader category of organic ligands synthesized from 3-formylchromone and oxamic acid thiohydrazides. Its synthesis process involves the creation of copper(II), cobalt(II), and nickel(II) complexes. These complexes have unique structural properties, including a distorted triangular bipyramidal geometry for copper(II) ions, which is revealed through crystal structure analysis and spectroscopic studies (Myannik et al., 2018).
Antimicrobial Properties
The compound, through its derivatives, has been explored for antimicrobial properties. Specific derivatives exhibit significant antibacterial and antifungal activities against various bacterial strains. The structure-activity relationship suggests that the presence of the thienopyrimidinone ring and substituted amido or imino side chains are crucial for antimicrobial activity. Additionally, the toxicity of the compounds has been assessed through hemolytic assays, indicating non-toxicity up to certain dose levels, making them potential candidates for antimicrobial agent development (Chambhare et al., 2003).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-13-9-17(24-14-5-2-1-4-12(13)14)18(22)19-10-11-8-16(25-20-11)15-6-3-7-23-15/h1-9H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYMOKQANJJXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.